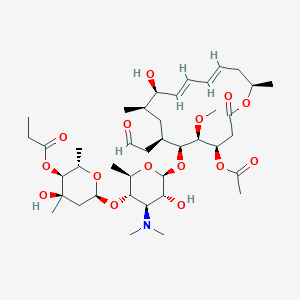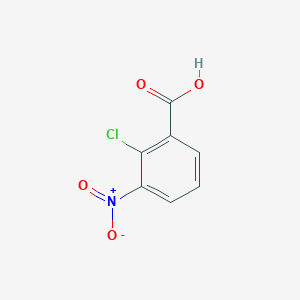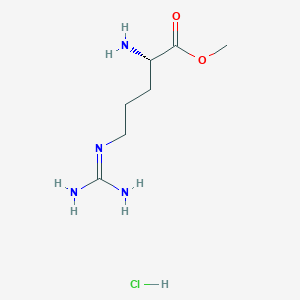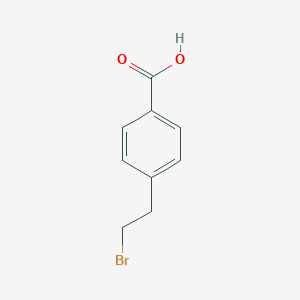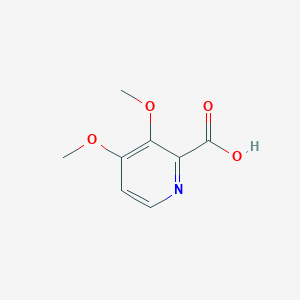
3,4-Dimethoxypicolinic acid
Vue d'ensemble
Description
3,4-Dimethoxypicolinic acid is a chemical compound that is structurally related to picolinic acid, which is a derivative of pyridine with a carboxylic acid functional group at the 2-position. The addition of methoxy groups at the 3 and 4 positions of the pyridine ring results in 3,4-dimethoxypicolinic acid. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of other compounds.
Synthesis Analysis
The synthesis of compounds related to 3,4-dimethoxypicolinic acid has been explored in various studies. For instance, 3-mercaptopicolinic acid derivatives have been synthesized and tested for their hypoglycemic activity. Although the study focused on 3-mercaptopicolinic acid, the methods used for substitution at the 4-position could be relevant for the synthesis of 3,4-dimethoxypicolinic acid derivatives . Additionally, the synthesis of 2,3,4,5-tetrahydrodipicolinic acid, a key intermediate in the diaminopimelate pathway to L-Lysine, involves steps that could potentially be adapted for the synthesis of 3,4-dimethoxypicolinic acid .
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-dimethoxypicolinic acid has been determined using various techniques such as NMR and X-ray diffraction. For example, the crystal structure of 2,4,6-tripicolinic acid hydrate has been characterized, providing insights into the arrangement of picolinic acid derivatives in the solid state . Although not directly related to 3,4-dimethoxypicolinic acid, understanding the structural properties of similar compounds can provide a foundation for predicting the molecular structure and behavior of 3,4-dimethoxypicolinic acid.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 3,4-dimethoxypicolinic acid has been studied, particularly in the context of photomechanical behavior. For instance, 3,4-dimethoxycinnamic acid has been shown to undergo a solid-state 2+2 photodimerization, which is influenced by the molecular movement during the reaction . This information could be useful in understanding the types of chemical reactions that 3,4-dimethoxypicolinic acid might participate in, especially those involving photochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dimethoxypicolinic acid can be inferred from studies on related compounds. The solubility, stability, and reactivity of these compounds in various conditions are important characteristics that determine their potential applications. For example, the stability of 2,3,4,5-tetrahydrodipicolinic acid in different solutions provides insight into the behavior of picolinic acid derivatives under various chemical conditions . Similarly, the crystal structure and hydrogen bonding patterns observed in 2,4,6-tripicolinic acid hydrate can inform predictions about the physical properties of 3,4-dimethoxypicolinic acid, such as its crystallinity and potential for forming hydrogen bonds .
Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Properties
3,4-Dimethoxypicolinic acid (3,4-DAA) has shown potential in treating rheumatoid arthritis. In a study by Inglis et al. (2007), 3,4-DAA demonstrated significant analgesic and anti-inflammatory properties in a mouse model of rheumatoid arthritis, reducing both clinical and histological severity of the condition (Inglis et al., 2007).
Metabolic Insights
Research on the metabolism of similar compounds, such as 3,4-dimethoxyphenylethylamine, provides insights into the metabolic pathways and potential therapeutic applications of 3,4-dimethoxypicolinic acid. Friedhoff and Hollister (1966) investigated the metabolism of 3,4-dimethoxyphenylethylamine in humans, revealing significant metabolic differences compared to other compounds like mescaline (Friedhoff & Hollister, 1966).
Synthesis and Chemical Properties
The synthesis process of related compounds, such as 3,4-dimethoxyphenylacetic acid, has been studied to improve production efficiency. Zhu Jintao (2010) reported a synthesis method with an overall yield of about 64%, which could have implications for the synthesis of 3,4-dimethoxypicolinic acid (Zhu Jintao, 2010).
Pharmacological Evaluation
The pharmacological properties of compounds structurally similar to 3,4-dimethoxypicolinic acid, such as 2'-hydroxychalcones and flavones, have been evaluated for their potential as inhibitors of inflammatory mediators. Ballesteros et al. (1995) synthesized and tested compounds derived from 3,4-dimethoxycinnamic acid, showing potential for anti-inflammatory applications (Ballesteros et al., 1995).
Photomechanical Behavior
The photomechanical behavior of 3,4-dimethoxycinnamic acid, a compound related to 3,4-dimethoxypicolinic acid, has been studied to understand its properties under different forms. Mishra et al. (2015) isolated a new polymorph of 3,4-dimethoxycinnamic acid and analyzed its photochemical and photomechanical properties, which could be relevant for understanding the behavior of 3,4-dimethoxypicolinic acid (Mishra et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
3,4-dimethoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-4-9-6(8(10)11)7(5)13-2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRYGZZOEKGPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxypicolinic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

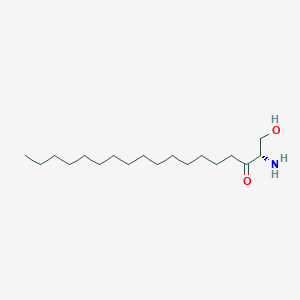
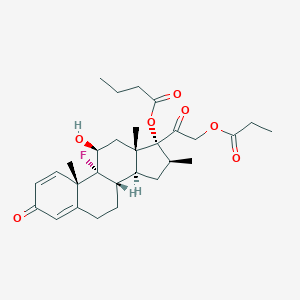
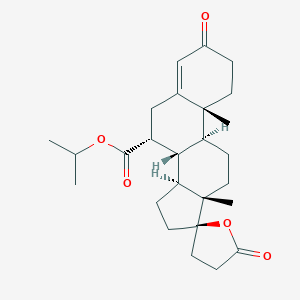
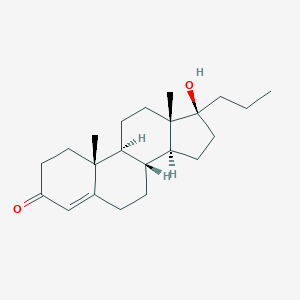
![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)
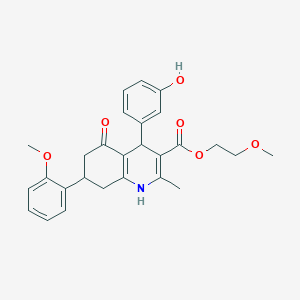
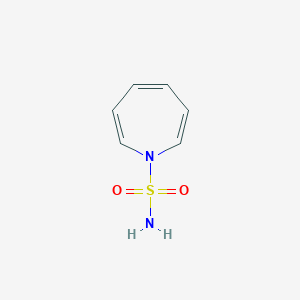
![Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate](/img/structure/B108647.png)
